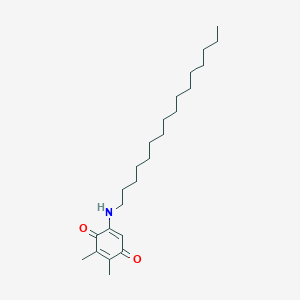
5-(Hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is a synthetic organic compound characterized by its unique structure, which includes a hexadecylamino group attached to a dimethylcyclohexa-diene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Formation of the Cyclohexa-diene-dione Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by oxidation to form the dione.
Introduction of the Hexadecylamino Group: The hexadecylamino group can be introduced via nucleophilic substitution, where a hexadecylamine reacts with a suitable leaving group on the cyclohexa-diene-dione core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: The hexadecylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-(Hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets in cells. The hexadecylamino group may facilitate membrane penetration, allowing the compound to reach intracellular targets. The dione core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Hexadecylamino)isophthalic acid
- 5-(Hexadecylamino)-1,2,3-benzenetricarboxylic acid
Comparison
Compared to similar compounds, 5-(Hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dione core and hexadecylamino group combination make it particularly interesting for various applications, distinguishing it from other hexadecylamino derivatives.
Properties
CAS No. |
64960-88-9 |
|---|---|
Molecular Formula |
C24H41NO2 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
5-(hexadecylamino)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-22-19-23(26)20(2)21(3)24(22)27/h19,25H,4-18H2,1-3H3 |
InChI Key |
PKZUJCGCXMTHRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC(=O)C(=C(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















